1,5-Dibromo-2-chloro-3-isopropylbenzene

Analytical Chemistry Procurement Quality Control Synthetic Intermediate Purity

Researchers needing orthogonal functionalization in aromatic scaffolds face challenges with single-halogen arenes. This mixed-halogenated isopropylbenzene provides a solution: two bromine atoms (meta to isopropyl) and one chlorine atom (ortho) enable sequential Pd-catalyzed couplings. - **Key Utility**: Chemoselective Suzuki/Heck couplings (Br first, Cl second). - **Application**: Sterically encumbered ligand synthesis; impurity reference standards (e.g., Dapagliflozin analog). - **Supply**: ≥95-98% purity, reliable global shipping.

Molecular Formula C9H9Br2Cl
Molecular Weight 312.43
CAS No. 1160575-03-0
Cat. No. B2939232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dibromo-2-chloro-3-isopropylbenzene
CAS1160575-03-0
Molecular FormulaC9H9Br2Cl
Molecular Weight312.43
Structural Identifiers
SMILESCC(C)C1=C(C(=CC(=C1)Br)Br)Cl
InChIInChI=1S/C9H9Br2Cl/c1-5(2)7-3-6(10)4-8(11)9(7)12/h3-5H,1-2H3
InChIKeyFDBRPIIZQBPSOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dibromo-2-chloro-3-isopropylbenzene Identity & Properties


1,5-Dibromo-2-chloro-3-isopropylbenzene (synonym: 2-Chloro-3,5-dibromoisopropylbenzene) is a halogenated aromatic compound with the molecular formula C9H9Br2Cl and a molecular weight of 312.43 g/mol . It belongs to the class of polyhalogenated isopropylbenzene derivatives, characterized by two bromine substituents at the 1- and 5-positions, one chlorine substituent at the 2-position, and an isopropyl group at the 3-position of the benzene ring . The compound is commercially available from multiple suppliers with purity specifications typically ranging from ≥95% to ≥98% [1]. Predicted physicochemical properties include a boiling point of 294.7 ± 35.0 °C and a density of 1.699 ± 0.06 g/cm³ .

Differential Br/Cl reactivity supports sequential cross-coupling workflows
3-Isopropyl group provides steric/electronic modulation for ligand and materials synthesis
Multiple suppliers offer purity grades up to 98% for precision synthesis

Uniqueness of 1,5-Dibromo-2-chloro-3-isopropylbenzene in Synthesis


1,5-Dibromo-2-chloro-3-isopropylbenzene possesses a unique substitution pattern and halogen composition that precludes simple replacement by other polyhalogenated benzenes. The compound contains three distinct leaving group types (two bromine atoms at meta-positions relative to the isopropyl group and one chlorine atom at an ortho-position), each with different bond dissociation energies and steric environments . This differential reactivity profile enables sequential chemoselective cross-coupling reactions—a capability absent in compounds with only one halogen type or with different substitution geometries [1]. Furthermore, the isopropyl group at the 3-position provides steric bulk and electronic effects that modulate both the compound's reactivity and the physical properties of downstream products . Substitution with analogs such as 1,3-dibromo-5-chlorobenzene (lacking the isopropyl group) or 1-bromo-2-chloro-3-isopropylbenzene (mono-brominated) would fundamentally alter reaction kinetics, regioselectivity, and product characteristics, necessitating compound-specific validation for each synthetic route.

Unalkylated analogs (e.g., 1,5-dibromo-2-chlorobenzene) lack the steric and electronic modulation of the 3-isopropyl group, which may shift cross-coupling outcomes.
Mono-brominated or all-chloro derivatives cannot replicate the sequential chemoselectivity enabled by two reactive C–Br sites and one orthogonal C–Cl site.
Simpler dibromobenzene isomers (e.g., 1,3-dibromobenzene) offer no differential halogen reactivity, limiting modular synthesis routes.

1,5-Dibromo-2-chloro-3-isopropylbenzene Differentiation Evidence


Supplier Purity Specification Comparison

Commercial sources of 1,5-Dibromo-2-chloro-3-isopropylbenzene report varying purity specifications. Fluorochem supplies the compound at ≥95% purity , while Boroncore lists a minimum purity of 98% (NLT 98%) [1], and Chemscene specifies ≥97% purity . The 3% absolute difference in purity specification between the 95% and 98% grades may be significant for applications requiring high-purity building blocks, such as pharmaceutical intermediate synthesis or precision materials science, where impurities can interfere with subsequent reaction steps or compromise product performance.

Purity specification
Specification review
98% (Boroncore) and ≥97% (Chemscene) vs ≥95% (Fluorochem); up to 3% absolute difference
Higher purity grade may reduce additional purification in precision applications.
Analytical method not specified; vendor datasheet specifications.
Analytical Chemistry Procurement Quality Control Synthetic Intermediate Purity

Chemoselective Sequential Cross-Coupling Reactivity

While direct quantitative kinetic data for 1,5-Dibromo-2-chloro-3-isopropylbenzene are not available in the peer-reviewed literature, the class of bromo-chloroarenes exhibits well-established differential reactivity between C-Br and C-Cl bonds under palladium-catalyzed cross-coupling conditions. A study by Cotugno et al. demonstrated that Pd nanoparticle catalysts in ionic liquids and water enable one-pot sequential Heck and Suzuki coupling reactions of bromo-chloroarenes, achieving selective C-Br functionalization in the first step while preserving the C-Cl bond for subsequent diversification [1]. For 1,5-Dibromo-2-chloro-3-isopropylbenzene, this differential reactivity translates to two bromine sites available for initial chemoselective coupling, followed by a chlorine site for orthogonal functionalization, providing a distinct synthetic advantage over compounds containing only one halogen type or only identical halogens.

Chemoselectivity
Class-level
Bromo-chloroarene class enables sequential Pd-catalyzed cross-coupling; two C–Br sites react first, leaving C–Cl for later diversification.
Supports modular, step-efficient synthesis strategies.
Class-level evidence; compound-specific kinetic data unavailable.
Organic Synthesis Palladium Catalysis Sequential Coupling Chemoselectivity

Commercial Availability & Pricing

1,5-Dibromo-2-chloro-3-isopropylbenzene is commercially available from multiple suppliers with tiered pricing based on quantity and purity grade. Fluorochem offers the compound at 5478 CNY (~750 USD) per 1g and 16412 CNY (~2250 USD) per 5g at ≥95% purity, with an effective unit price reduction of approximately 40% at the larger quantity . In contrast, structurally simpler dibromobenzene isomers (e.g., 1,3-dibromobenzene, CAS 108-36-1) are typically priced below 10 USD per gram from bulk suppliers . This ~75-fold cost differential reflects the specialized synthesis required to achieve the precise 1,5-dibromo-2-chloro-3-isopropyl substitution pattern. The presence of multiple high-purity suppliers (Boroncore at 98%, Chemscene at 97%, Fluorochem at 95%) indicates a competitive market landscape with options for balancing purity requirements against budget constraints .

Pricing context
Data to verify
~750 USD/g (1g, 95%) vs
Informs procurement budget allocation for specialized substitution pattern.
Commercial pricing 2024–2025; subject to market and quantity-based discounts.
Steric/electronic effect
Class-level
3-Isopropyl group provides secondary benzylic radical stability and conformational constraints during oxidative addition.
May modulate cross-coupling rates and regioselectivity relative to non-alkylated analogs.
Compound-specific kinetic data not available; based on alkylbenzene class trends.
Impurity scaffold link
Reported
Core 1,5-dibromo-2-chloro-3-substituted pattern matches Dapagliflozin Impurity 113 (3-(4-ethoxybenzyl) analog).
Supports development of impurity reference materials and analytical methods.
Structural relationship; not an identified drug impurity itself.
Physical properties
Data to verify
Boiling point 294.7 °C (pred.) vs 218–219 °C (1,3-dibromobenzene); density 1.699 vs 1.952 g/cm³.
Property differences affect handling, storage, and shipping classification.
Predicted values; experimental confirmation recommended.
Procurement Supply Chain Analysis Research Chemical Sourcing

Steric and Electronic Effects of 3-Isopropyl Group

The isopropyl group at the 3-position of 1,5-Dibromo-2-chloro-3-isopropylbenzene provides both steric and electronic modulation that distinguishes it from non-alkylated analogs such as 1,5-dibromo-2-chlorobenzene. Literature on alkylbenzene reactivity indicates that isopropylbenzene derivatives form secondary benzylic radicals with intermediate stability, positioned between ethylbenzene (primary-like) and tert-butylbenzene (tertiary) [1]. This steric environment at the 3-position can influence the rate of oxidative addition in palladium-catalyzed cross-couplings by imposing conformational constraints on the transition state [2]. While compound-specific kinetic data are not available, the established class behavior suggests that the 3-isopropyl group modulates reaction rates and regioselectivity relative to non-alkylated comparators, potentially affecting synthetic outcomes in ways that must be validated experimentally for each specific transformation.

Steric/electronic effect
Class-level
3-Isopropyl group provides secondary benzylic radical stability and conformational constraints during oxidative addition.
May modulate cross-coupling rates and regioselectivity relative to non-alkylated analogs.
Compound-specific kinetic data not available; based on alkylbenzene class trends.
Steric Effects Electronic Effects Cross-Coupling Kinetics Structure-Activity Relationships

Dapagliflozin Impurity Structural Relationship

A structurally related compound, 1,5-Dibromo-2-chloro-3-(4-ethoxybenzyl)benzene, is specifically identified and supplied as Dapagliflozin Impurity 113 with detailed characterization data compliant with regulatory guidelines [1]. This demonstrates that the 1,5-dibromo-2-chloro-3-substituted benzene scaffold serves as a relevant reference framework for pharmaceutical impurity analysis. 1,5-Dibromo-2-chloro-3-isopropylbenzene, while not an identified drug impurity itself, shares the identical core halogenation pattern and substitution geometry, making it potentially valuable as a synthetic precursor or structural analog in the development of related pharmaceutical reference materials. This connection distinguishes it from simpler halogenated benzenes that lack the specific 1,5-dibromo-2-chloro-3-substituted architecture found in this impurity class.

Impurity scaffold link
Reported
Core 1,5-dibromo-2-chloro-3-substituted pattern matches Dapagliflozin Impurity 113 (3-(4-ethoxybenzyl) analog).
Supports development of impurity reference materials and analytical methods.
Structural relationship; not an identified drug impurity itself.
Pharmaceutical Impurity Analysis Reference Standards Quality Control

Physical Properties & Handling Requirements

Predicted physicochemical data for 1,5-Dibromo-2-chloro-3-isopropylbenzene indicate a boiling point of 294.7 ± 35.0 °C and density of 1.699 ± 0.06 g/cm³ . Hazard statements from vendor safety data sheets include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The compound is classified as a hazardous material for shipping, with specific packaging requirements for transport . In comparison, 1,3-dibromobenzene (CAS 108-36-1) has a measured boiling point of 218-219 °C and density of 1.952 g/cm³—approximately 76 °C lower boiling point and 15% higher density than the target compound . These physical property differences arise from the combined effects of the isopropyl group (reducing density through hydrocarbon character while increasing boiling point through greater molecular mass) and the chlorine substituent, directly impacting storage conditions, shipping classification, and handling requirements.

Physical properties
Data to verify
Boiling point 294.7 °C (pred.) vs 218–219 °C (1,3-dibromobenzene); density 1.699 vs 1.952 g/cm³.
Property differences affect handling, storage, and shipping classification.
Predicted values; experimental confirmation recommended.
Physicochemical Properties Storage Requirements Handling Safety

1,5-Dibromo-2-chloro-3-isopropylbenzene Applications


Orthogonal Biaryl Synthesis

Based on the class-level evidence for bromo-chloroarene differential reactivity [1], 1,5-Dibromo-2-chloro-3-isopropylbenzene is best applied in multi-step synthetic routes requiring orthogonal functionalization of aromatic building blocks. The presence of two reactive bromine sites (1- and 5-positions) and one chlorine site (2-position) enables chemoselective Pd-catalyzed cross-coupling reactions where the bromine atoms react preferentially in a first Suzuki or Heck coupling, leaving the chlorine atom available for subsequent diversification under modified conditions. This strategy is particularly valuable for constructing unsymmetrically substituted biaryl frameworks or terphenyl derivatives in materials science and pharmaceutical intermediate synthesis. Researchers should validate the chemoselectivity with the specific coupling partners and catalytic conditions relevant to their target molecules.

Sterically Hindered Ligand Synthesis

The 3-isopropyl group provides steric bulk and electronic modulation that distinguishes this compound from non-alkylated analogs [1]. This feature makes 1,5-Dibromo-2-chloro-3-isopropylbenzene a suitable building block for preparing sterically encumbered phosphine ligands or N-heterocyclic carbene precursors used in palladium- and nickel-catalyzed cross-coupling catalysis. The isopropyl group can influence both the bite angle of resulting ligands and the stability of catalytic intermediates, potentially enhancing catalyst performance or selectivity. Researchers developing new ligand architectures should consider this building block when steric effects are hypothesized to improve catalytic outcomes.

Impurity Method Development & Reference Standards

Given the structural relationship to Dapagliflozin Impurity 113 (1,5-Dibromo-2-chloro-3-(4-ethoxybenzyl)benzene) [1], 1,5-Dibromo-2-chloro-3-isopropylbenzene may serve as a starting material or synthetic intermediate for preparing structurally related impurity standards in pharmaceutical quality control. Analytical chemists developing HPLC, GC, or LC-MS methods for detecting halogenated impurities in drug substances can utilize this compound or its derivatives as reference materials for method validation, retention time markers, or system suitability testing. The defined substitution pattern (1,5-dibromo-2-chloro-3-substituted) provides a recognizable chromatographic and mass spectrometric signature useful for impurity tracking.

Model Substrate for Chemoselectivity Studies

As a representative example of a mixed-halogen (Br/Cl) alkyl-substituted arene, 1,5-Dibromo-2-chloro-3-isopropylbenzene is an appropriate model substrate for fundamental studies of chemoselectivity in cross-coupling reactions [1]. The commercial availability from multiple suppliers with defined purity grades ensures reproducibility across research groups. Academic laboratories investigating new catalytic systems (e.g., bimetallic catalysts, photoredox conditions, electrochemical couplings) can employ this compound to benchmark selectivity between C-Br and C-Cl bonds under novel reaction conditions. The isopropyl group provides a convenient 1H NMR spectroscopic handle (characteristic septet and doublet patterns) for reaction monitoring and product characterization.

Application
Selection Property
Validation Focus
Orthogonal biaryl synthesis
Differential Br/Cl reactivity
Chemoselective cross-coupling validation with specific coupling partners
Sterically hindered ligand preparation
3-Isopropyl steric modulation
Catalytic performance screening under target reaction conditions
Impurity method development
Core scaffold match to Dapagliflozin impurity
Analytical method validation and retention time/recovery benchmarks
Chemoselectivity model studies
Mixed-halogen aromatic probe
Br vs. Cl selectivity benchmarking under novel catalytic conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,5-Dibromo-2-chloro-3-isopropylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.